molecular formula C30H25Cl3O3 B170016 2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate CAS No. 158937-65-6

2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate

Cat. No. B170016
M. Wt: 539.9 g/mol
InChI Key: ATIHGQFTQQXJMQ-UHFFFAOYSA-N
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Description

Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, also known as CPPO, is an organic compound classified as a diester of oxalic acid . It’s a white solid and is an active ingredient for the chemiluminescence in glowsticks .


Synthesis Analysis

CPPO can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride .


Molecular Structure Analysis

The molecular formula of CPPO is C26H24Cl6O8 . Its average mass is 677.182 Da and its monoisotopic mass is 673.960205 Da .


Chemical Reactions Analysis

When CPPO is mixed with hydrogen peroxide in an organic solvent (like diethyl phthalate or ethyl acetate) in the presence of a fluorescent dye, it causes the emission of light . This reaction is pH-dependent, and slightly alkaline conditions achieved by adding a weak base, e.g., sodium salicylate, will produce brighter light .


Physical And Chemical Properties Analysis

The molar mass of CPPO is 677.17 g·mol−1 . It has a melting point of 188 to 192 °C .

Future Directions

The use of CPPO in glowsticks is well established . Future research could explore other potential applications of this compound and related compounds.

properties

IUPAC Name

(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl3O3/c1-2-3-4-17-35-25-15-13-23(14-16-25)21-7-5-20(6-8-21)22-9-11-24(12-10-22)30(34)36-29-19-27(32)26(31)18-28(29)33/h5-16,18-19H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHGQFTQQXJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC(=C(C=C4Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439484
Record name 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate

CAS RN

158937-65-6
Record name 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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